Titanium(III) oxide

Description

Properties

IUPAC Name |

oxo(oxotitaniooxy)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUJEMVIKWQAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

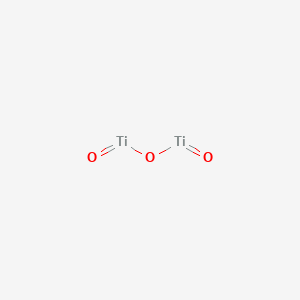

O=[Ti]O[Ti]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ti2O3, O3Ti2 | |

| Record name | Titanium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Dititanium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-54-3 | |

| Record name | Titanium oxide (Ti2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dititanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Titanium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) oxide (Ti₂O₃), also known as titanium sesquioxide, is a fascinating material with a unique combination of properties that make it a subject of intense research. It exhibits a characteristic semiconductor-to-metal transition at approximately 450 K, which is associated with changes in its crystal structure.[1] A thorough understanding of its crystallographic characteristics is paramount for harnessing its potential in various applications, including catalysis, electronic devices, and potentially in specialized biomedical applications. This technical guide provides a comprehensive overview of the crystal structure of Ti₂O₃, detailed experimental protocols for its synthesis and analysis, and quantitative data presented for clarity and comparison.

Crystal Structure of this compound

This compound adopts the corundum (α-Al₂O₃) structure.[2][3] It crystallizes in the trigonal crystal system with the space group R-3c (No. 167).[4][5][6] The structure is characterized by a three-dimensional network of face, edge, and corner-sharing TiO₆ octahedra.[7][8] In this arrangement, Ti³⁺ ions are coordinated to six oxygen atoms.

Crystallographic Data

The crystallographic data for Ti₂O₃ has been determined through various studies, primarily using X-ray and neutron diffraction techniques. The lattice parameters and atomic positions are summarized in the tables below. It is important to note that these values can vary slightly depending on the experimental conditions and the presence of defects or impurities.

| Lattice Parameters (Trigonal, R-3c) | Value (Å) | Reference |

| a | 5.11 - 5.1788 | [3][4] |

| c | 13.584 - 13.78 | [3][4] |

| Volume (ų) | 311.16 - 317.10 | [3][4] |

| Atomic Positions (Fractional Coordinates) | Wyckoff Position | x | y | z | Reference |

| Ti | 12c | 1/3 | 2/3 | 0.011204 | [4] |

| O | 18e | 0.314394 | 0 | 1/4 | [4] |

| Bonding Information | Value (Å) | Reference |

| Ti-O Bond Lengths (shorter) | 2.01 - 2.0271 | [3][4][7] |

| Ti-O Bond Lengths (longer) | 2.0661 - 2.08 | [3][4][7] |

| Ti-Ti Bond Lengths | 2.5668 - 3.0060 | [3] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the accurate analysis of the crystal structure of Ti₂O₃. This section outlines the methodologies for the synthesis of Ti₂O₃ and its characterization by powder X-ray diffraction and Rietveld refinement.

Synthesis of this compound

Several methods can be employed for the synthesis of Ti₂O₃, each yielding material with potentially different characteristics in terms of crystallinity, purity, and morphology.

1. Solid-State Synthesis of Ti₂O₃ Powder

This is a common and straightforward method for producing polycrystalline Ti₂O₃ powder.

-

Materials: High-purity titanium (Ti) powder and titanium dioxide (TiO₂) powder.

-

Procedure:

-

Stoichiometric amounts of Ti and TiO₂ powders are thoroughly mixed. The typical reaction is: Ti + 3TiO₂ → 2Ti₂O₃.

-

The powder mixture is pressed into pellets to ensure good contact between the reactants.

-

The pellets are placed in an alumina (B75360) or zirconia crucible and loaded into a tube furnace.

-

The furnace is evacuated to a high vacuum (e.g., 10⁻⁵ Torr) and then backfilled with an inert gas (e.g., Argon).

-

The temperature is ramped up to 1600-1770 K and held for several hours to allow for the solid-state reaction to complete.[2][6]

-

The furnace is then slowly cooled down to room temperature.

-

The resulting pellets are ground into a fine powder for analysis.

-

2. Pulsed Laser Deposition (PLD) of Ti₂O₃ Thin Films

PLD is a versatile technique for growing high-quality crystalline thin films.

-

Materials: A high-density Ti₂O₃ target, a single-crystal substrate (e.g., sapphire, Al₂O₃).

-

Procedure:

-

The substrate is cleaned and mounted in a high-vacuum PLD chamber.

-

The chamber is evacuated to a base pressure of ~10⁻⁶ Torr or lower.

-

The substrate is heated to a deposition temperature, typically in the range of 600-800 °C.[9]

-

A high-power pulsed laser (e.g., KrF excimer laser, λ = 248 nm) is focused onto the rotating Ti₂O₃ target.

-

The laser energy density is typically set between 1.5 and 4.5 J/cm².[9]

-

The ablated material forms a plasma plume that expands towards the substrate, where it deposits as a thin film.

-

The deposition can be carried out in a controlled atmosphere of a background gas, such as oxygen, at a specific pressure (e.g., 10⁻² to 10⁻³ mbar) to control the stoichiometry of the film.[9]

-

After deposition, the film is cooled down to room temperature in a controlled manner.

-

3. Chemical Vapor Transport (CVT) for Single Crystal Growth

CVT is a powerful technique for growing high-quality single crystals of materials that are difficult to melt or have high vapor pressures.

-

Materials: High-purity Ti₂O₃ powder, a transport agent (e.g., iodine, I₂).

-

Procedure:

-

A quartz ampoule is thoroughly cleaned and dried.

-

The Ti₂O₃ powder and a small amount of the transport agent are placed at one end of the ampoule (the source zone).

-

The ampoule is evacuated to a high vacuum and sealed.

-

The ampoule is placed in a two-zone tube furnace, creating a temperature gradient.

-

The source zone is heated to a higher temperature (T₂) and the other end (the growth zone) is maintained at a slightly lower temperature (T₁). For the growth of TiS₂ crystals, a similar compound, typical temperatures are T₂ = 750 °C and T₁ = 650 °C.[10]

-

The transport agent reacts with the Ti₂O₃ at the hot end to form volatile gaseous species.

-

These gaseous molecules diffuse to the cooler growth zone.

-

At the lower temperature, the reverse reaction occurs, leading to the deposition of Ti₂O₃ single crystals.

-

The process is typically run for several days to a week to grow crystals of sufficient size.[10]

-

Powder X-ray Diffraction (PXRD) Analysis

PXRD is the primary technique for determining the crystal structure of polycrystalline materials.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: A fine powder of the synthesized Ti₂O₃ is prepared and mounted on a sample holder. To minimize preferred orientation, the powder should be loosely packed.

-

Data Collection:

-

The X-ray generator is set to a typical operating voltage and current (e.g., 40 kV and 40 mA).

-

The diffraction pattern is recorded over a 2θ range of 10° to 120° with a step size of 0.02° and a counting time of 1-2 seconds per step.

-

The sample is typically rotated during data collection to improve crystallite statistics.

-

Rietveld Refinement

Rietveld refinement is a powerful method for analyzing powder diffraction data to refine the crystal structure parameters.

-

Software: Software packages such as FullProf or MAUD are commonly used for Rietveld refinement.[2][4][5][7][11]

-

Procedure (using FullProf):

-

Input Files: Three main files are required: the raw PXRD data file, a crystallographic information file (CIF) for Ti₂O₃ (containing initial estimates of lattice parameters, space group, and atomic positions), and an instrumental resolution file (IRF) which characterizes the instrument broadening.[4]

-

Initial Refinement: Start by refining the scale factor and background parameters. The background is typically modeled using a polynomial function.

-

Lattice Parameter Refinement: Refine the unit cell parameters (a and c for the trigonal system).

-

Profile Parameter Refinement: Refine the peak shape parameters, which are typically modeled using a pseudo-Voigt or Pearson VII function. This includes parameters for crystallite size and microstrain.

-

Atomic Parameter Refinement: Refine the fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit.

-

Isotropic/Anisotropic Displacement Parameter Refinement: Refine the thermal displacement parameters for each atom.

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the agreement factors, such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (goodness of fit). A good refinement will have low R-values and a χ² value close to 1.

-

Difference Plot: The difference between the observed and calculated diffraction patterns should be a flat line with no significant un-modeled peaks.

-

Visualizations

Crystal Structure of this compound

Caption: A simplified representation of the TiO₆ octahedron, the basic building block of the Ti₂O₃ crystal structure.

Experimental Workflow for Crystal Structure Analysis

Caption: A logical workflow diagram illustrating the key steps in the crystal structure analysis of this compound.

References

- 1. Unique Pulsed-Laser Deposition Production of Anatase and Rutile TiO2 on Al2O3 [scirp.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. FullProf tutorial on fitting XRD peaks • Research • Pranab Das [pranabdas.github.io]

- 8. Crystal Maker Homework Help: A Complete Guide to Understanding and Using Crystal Maker Software – yourhomeworksolutions.com [yourhomeworksolutions.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

electronic band structure of Ti2O3

An In-depth Technical Guide to the Electronic Band Structure of Titanium Sesquioxide (Ti₂O₃)

Audience: Researchers, Scientists, and Materials Development Professionals

Executive Summary

Titanium sesquioxide (Ti₂O₃) is a prototypical correlated electron material renowned for its unique, gradual temperature-induced metal-insulator transition (MIT).[1][2] Unlike the abrupt, structurally-driven transitions seen in materials like VO₂, the MIT in Ti₂O₃ occurs over a broad temperature range (approx. 400-600 K) and is intimately linked to the subtle interplay of crystal structure, electron-electron correlation, and orbital interactions.[2][3] Standard band structure theories fail to capture its insulating ground state, highlighting the critical role of strong correlation effects.[4] This guide provides a comprehensive technical overview of the electronic band structure of Ti₂O₃, consolidating theoretical models, experimental data, and detailed protocols for its characterization.

Crystal and Electronic Structure Fundamentals

Crystal Structure

At ambient temperature, Ti₂O₃ crystallizes in the corundum (α-Al₂O₃) structure, belonging to the rhombohedral R-3c space group.[5][6] The structure consists of a hexagonal close-packed oxygen lattice with titanium cations occupying two-thirds of the octahedral interstices.[5] A critical feature of this structure is the formation of pairs of Ti atoms, or dimers, along the c-axis.[4] The distance between these Ti atoms within a dimer is a crucial parameter that changes with temperature, directly influencing the electronic properties and driving the MIT.[5]

| Property | Value | Reference |

| Crystal System | Trigonal (Rhombohedral) | [6] |

| Space Group | R-3c (No. 167) | [5][6] |

| Lattice Parameters (150 K) | a = 5.1631(8) Å, c = 13.584(2) Å | [5] |

| Ti-Ti Dimer Distance (Short) | ~2.57 Å | [5] |

| Ti-O Bond Distances | 2.0271(14) Å to 2.0661(16) Å | [5] |

Table 1: Crystallographic data for Ti₂O₃ in its low-temperature insulating phase.

The Metal-Insulator Transition (MIT)

The transition in Ti₂O₃ is best described as a gradual semiconductor-to-semimetal crossover.[5] As temperature increases, the lattice expands anisotropically, with the c-axis contracting and the a-axis expanding. This reduces the c/a ratio and alters the Ti-Ti dimer bond lengths.[5] This structural change modulates the overlap between the Ti 3d orbitals, leading to the closing of the small band gap and the emergence of a metallic state.[1] X-ray spectroscopy studies have shown that as temperature increases, the Ti-Ti diatomic molecules (dimers) that characterize the insulating phase partially break up, enabling electron transfer and causing the transition to a metallic state.[4]

Theoretical Description of the Electronic Band Structure

The Failure of Standard Density Functional Theory (DFT)

Conventional DFT calculations using local or semi-local exchange-correlation functionals, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), incorrectly predict Ti₂O₃ to be a metal at all temperatures.[4][5] These methods fail to open a band gap because they do not adequately account for the strong on-site Coulomb repulsion (electron-electron correlation) among the localized Ti 3d electrons.[1]

The Role of Electron Correlation and Advanced Models

To accurately describe the insulating ground state of Ti₂O₃, theoretical models must incorporate strong electron correlation effects. The states near the Fermi level are primarily derived from Ti 3d orbitals, which are split by the crystal field into a lower-lying a₁g band and a higher-lying e₉(π) band.[7] The insulating gap forms between these bands.

DFT+U Method: A common and effective approach is the DFT+U method, which adds a Hubbard U term to penalize the on-site Coulomb repulsion of the localized Ti 3d electrons.[1][3] The choice of the U value is critical and is often tuned to match experimental results, such as the band gap or photoemission spectra.[2][3]

Hybrid Functionals: More computationally intensive methods like screened exchange hybrid functionals (e.g., HSE) can also successfully predict the insulating state and provide a more accurate description of the band gap without an empirically chosen U parameter.[8]

Quantitative Band Gap Data

The band gap of Ti₂O₃ is narrow, and its reported value varies depending on the experimental technique or theoretical methodology employed.

| Method | Band Gap (eV) | Hubbard U (eV) | Reference |

| Experimental (General) | ~0.1 | N/A | [5] |

| Experimental (Mott-Peierls Insulator) | 0.13 | N/A | [1] |

| DFT (GGA) | 0.00 (Metallic) | 0 | [5][6] |

| DFT (GGA+U) | ~0.135 | 2.5 | [5] |

| DFT (GGA+U), matched to ARPES | (Good Agreement) | 2.2 | [2][3] |

| Screened Exchange Hybrid Functional (sX) | 0.22 | N/A | [8] |

| DFT+U (for photocatalysis studies) | 1.63 | 5.0 | [9] |

Table 2: Summary of experimental and theoretical band gap values for Ti₂O₃. Note the strong dependence of the calculated gap on the theoretical method and the U parameter.

Experimental Probes and Protocols

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly measures the electron energy and momentum, providing a map of the occupied electronic band structure (E vs. k).[2][3] Studies on Ti₂O₃ thin films have successfully resolved clear band dispersions that are in good agreement with DFT+U calculations, confirming the crucial role of electron correlation.[2][3]

-

Sample Preparation: High-quality single-crystalline epitaxial thin films of Ti₂O₃ are grown on a suitable substrate, typically α-Al₂O₃ (0001), using methods like Pulsed Laser Deposition (PLD).[10]

-

Surface Preparation: The sample is introduced into an ultra-high vacuum (UHV) chamber (pressure < 1x10⁻¹⁰ Torr) and prepared with a clean, atomically ordered surface, often by in-situ annealing.

-

Photoexcitation: The sample is irradiated with monochromatic photons from a synchrotron light source or a UV laser. The photon energy is chosen to provide the desired surface sensitivity and momentum resolution.

-

Electron Detection: Photoemitted electrons are collected by a hemispherical electron analyzer, which measures their kinetic energy (Eₖ) and emission angles (θ, φ).

-

Data Analysis: The binding energy (E₈) and in-plane crystal momentum (k∥) of the electron within the solid are calculated from the measured Eₖ and angles. By systematically varying the angles, a complete map of the band structure E₈(k∥) is constructed.

X-ray Absorption and Emission Spectroscopy (XAS/XES)

XAS and XES are complementary, element-specific techniques that probe the unoccupied and occupied electronic states, respectively.[11] XAS at the Ti L-edge and O K-edge provides detailed information about the character of the conduction band, including the hybridization of Ti 3d and O 2p orbitals.[4][12] XES probes the valence band, revealing the character of the occupied states.[11] These techniques are crucial for understanding the orbital reconstruction that occurs across the MIT.[4]

-

Beamline Setup: The experiment is conducted at a synchrotron facility on a soft or hard X-ray beamline, depending on the absorption edge of interest (e.g., Ti L-edge ~450 eV, Ti K-edge ~4966 eV).

-

Sample Mounting: The Ti₂O₃ sample (thin film or powder) is mounted in the UHV analysis chamber on a sample holder that allows for temperature control.

-

Data Acquisition Mode: The absorption is measured by scanning the incident photon energy across the desired edge. The signal can be collected in several modes:

-

Total Electron Yield (TEY): Measures the drain current from the sample, which is proportional to the absorption coefficient. This mode is surface-sensitive.

-

Fluorescence Yield (FY): Detects the fluorescent X-rays emitted during the core-hole decay process. This mode is more bulk-sensitive.

-

-

Spectral Analysis: The resulting spectrum of absorption intensity versus photon energy is analyzed. Pre-edge features are particularly sensitive to the local symmetry, coordination environment, and oxidation state of the Ti atoms.[13] The main edge features relate to the unoccupied density of states projected onto the absorbing atom.

Computational and Logical Workflows

DFT+U Calculation Workflow

The theoretical investigation of Ti₂O₃'s electronic structure relies heavily on the DFT+U methodology. The workflow involves a self-consistent process to find the ground state electronic configuration while accounting for strong correlations.

Mechanism of the Metal-Insulator Transition

The MIT in Ti₂O₃ can be understood as a logical progression of interconnected physical phenomena. Temperature acts as the initial stimulus, triggering structural changes that directly manipulate orbital overlaps and electron correlation effects, ultimately determining the electronic phase.

Conclusion

The electronic structure of Ti₂O₃ is a classic example of correlation-driven physics in a transition metal oxide. Its insulating ground state, which standard DFT fails to predict, arises from the strong Coulomb repulsion between Ti 3d electrons, localized within Ti-Ti dimers along the c-axis. The gradual metal-insulator transition is not a simple band-crossing event but a complex interplay between temperature, subtle lattice distortions, and the resulting modulation of orbital overlap and electron correlation. A comprehensive understanding requires a synergistic approach, combining advanced theoretical models like DFT+U with powerful experimental probes such as ARPES and XAS to accurately map the material's intricate electronic landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. [2205.04950] Electronic band structure of Ti2O3 thin films studied by angle-resolved photoemission spectroscopy [arxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. c-axis dimer and its electronic breakup: The insulator-to-metal transition in Ti2O3 [cpfs.mpg.de]

- 5. journals.aijr.org [journals.aijr.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Unified model of the insulator--metal transition in Ti2O3 and the high-temperature transitions in V2O3 [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Titanium and titanium oxides at the K- and L-edges: comparing theoretical calculations to X-ray absorption and X-ray emission measurements - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. diamond.ac.uk [diamond.ac.uk]

magnetic properties of Titanium(III) oxide at low temperatures

An In-depth Technical Guide to the Magnetic Properties of Titanium(III) Oxide at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Ti₂O₃), a transition metal oxide with a corundum structure, presents a unique case study in the physics of strongly correlated electron systems.[1] Unlike many other transition metal oxides, its gradual metal-insulator transition (MIT) is not accompanied by a long-range magnetic ordering.[2] This technical guide provides a comprehensive overview of the magnetic properties of Ti₂O₃ at low temperatures, focusing on the historical debate surrounding its magnetic structure, the presentation of key quantitative data, and detailed experimental protocols for its characterization. Early investigations suggested the presence of antiferromagnetism, but subsequent, more sophisticated studies, particularly those employing neutron polarization analysis, have conclusively shown an absence of long-range antiferromagnetic order.[3] At low temperatures, Ti₂O₃ is best described as a spin-paired insulator or a semiconductor, exhibiting paramagnetic behavior.[4]

Core Magnetic Properties at Low Temperatures

The magnetic behavior of Ti₂O₃ at low temperatures has been a subject of considerable investigation and debate. A key characteristic that distinguishes it from similar compounds like V₂O₃ is the absence of a magnetic ordering transition concurrent with its electronic transition.[2]

The Absence of Antiferromagnetism

Initial suggestions of antiferromagnetism in Ti₂O₃ arose from early neutron diffraction studies. However, these findings were later contradicted.[3] The definitive re-examination of Ti₂O₃ using the advanced technique of neutron-polarization analysis provided conclusive evidence against antiferromagnetic ordering.[3] This technique allows for the separation of coherent nuclear and magnetic scattering, enabling the detection of very small magnetic contributions.[3] Studies using this method at room temperature found no evidence for the previously proposed α-Fe₂O₃ or the Cr₂O₃-type magnetic structures.[3] It is now widely accepted that the existence of long-range antiferromagnetic order in Ti₂O₃ is doubtful, and its physical properties can be interpreted without invoking a magnetic-ordering mechanism.[5]

Paramagnetic Behavior

In the absence of long-range magnetic order, Ti₂O₃ exhibits paramagnetic behavior at low temperatures. The magnetic susceptibility remains relatively constant at low temperatures before showing a marked change around the metal-insulator transition temperature.[6][7] This behavior is consistent with a system of localized d-electrons in the insulating state, though without the cooperative ordering seen in other Mott insulators.[1] Theoretical calculations describe low-temperature Ti₂O₃ as a spin-paired insulator.[4]

The Metal-Insulator Transition (MIT)

Ti₂O₃ undergoes a gradual metal-insulator transition over a broad temperature range, typically between 400 K and 550 K in bulk form.[1][6] This transition is characterized by a significant change in electrical resistivity and is associated with variations in the crystal lattice parameters, but without any change in crystal symmetry.[7][8] Crucially, this electronic transition is not coupled to a magnetic phase transition.[2] The mechanism is often described by a band-crossing model, influenced by strong electron-electron correlations and structural distortions, specifically the c/a lattice parameter ratio.[2][5][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physical properties of Ti₂O₃ at low to moderate temperatures from various studies.

Table 1: Electrical Resistivity of Ti₂O₃

| Temperature (K) | Resistivity (Ω·cm) - Bulk Single Crystal | Measurement Direction | Reference |

|---|---|---|---|

| ~10 | > 100 | - | [10] |

| 300 (Insulator) | ~10⁻² - 10⁻¹ | - | [1] |

| > 550 (Metal) | ~10⁻⁴ | - |[1] |

Note: Resistivity is highly dependent on sample purity, stoichiometry, and form (bulk, thin film, nanoparticle). Thin films can exhibit significantly different MIT temperatures and resistivity values.[6][10]

Table 2: Magnetic Susceptibility of Ti₂O₃

| Sample Type | Temperature Range | Key Feature | Applied Field (kOe) | Reference |

|---|---|---|---|---|

| Bulk | < 420 K (Insulator) | Nearly constant susceptibility | 10 | [6] |

| Bulk | 420 K - 550 K (Transition) | Abrupt change/increase | 10 | [6][7] |

| Nanoparticles (20 nm) | < 350 K (Insulator) | Nearly constant susceptibility | 10 | [6] |

| Nanoparticles (20 nm) | ~350 K (Transition) | Abrupt change/increase | 10 |[6] |

Table 3: Specific Heat of Ti₂O₃

| Sample Type | Temperature Range of Anomaly | Anomalous Heat (cal/mol) | Key Observation | Reference |

|---|---|---|---|---|

| Powder Metallurgy | 50°C - 250°C (~323 K - 523 K) | 36 | Broad anomaly observed near 180°C (453 K) | [7] |

| Bulk | 51 K - 298 K | - | No sharp peaks, indicating absence of first-order transition |[11] |

Experimental Protocols

Accurate characterization of the magnetic properties of Ti₂O₃ requires precise experimental techniques.

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for measuring the weak magnetic responses of materials like Ti₂O₃.[12]

Methodology:

-

Sample Preparation: A precisely weighed sample (single crystal, powder, or thin film) is mounted in a sample holder (e.g., a gelatin capsule or straw).

-

Zero-Field-Cooled (ZFC) Measurement:

-

The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

A small DC magnetic field (e.g., 10 kOe) is applied.[6]

-

The magnetic moment is measured as the sample is warmed up through the temperature range of interest.

-

-

Field-Cooled (FC) Measurement:

-

The sample is cooled from above the transition temperature to the lowest measurement temperature under a constant applied DC magnetic field.

-

The magnetic moment is measured as the sample is warmed.

-

-

Data Analysis: The magnetic susceptibility (χ) is calculated as M/H, where M is the measured magnetization and H is the applied field. Plotting χ versus temperature (T) reveals the magnetic behavior and any transitions.[6]

Magnetic Structure Determination (Neutron Scattering)

Neutron scattering is a powerful technique for directly probing the arrangement of magnetic moments in a crystal lattice.[13]

Methodology:

-

Neutron Source: A beam of neutrons is generated by a nuclear reactor or a spallation source.

-

Sample Environment: The Ti₂O₃ sample (typically a single crystal for detailed structural analysis) is placed in the neutron beam path and can be cooled to low temperatures.[3]

-

Scattering and Detection: Neutrons scatter off the nuclei (nuclear scattering) and the magnetic moments of unpaired electrons (magnetic scattering) in the sample. The scattered neutrons are collected by a detector, which measures their angle and energy.

-

Polarization Analysis (Critical for Ti₂O₃): This advanced technique uses a polarized neutron beam (where the neutron spins are aligned). By analyzing the spin state of the scattered neutrons, it is possible to unambiguously separate the magnetic scattering from the much stronger nuclear scattering.[3]

-

Data Analysis: The scattering pattern (intensity versus scattering angle) is analyzed. The positions of Bragg peaks relate to the crystal structure, while the presence and intensity of magnetic-only peaks would indicate long-range magnetic order. The absence of such peaks in the Ti₂O₃ study was the key to disproving antiferromagnetism.[3]

Specific Heat Measurement (Calorimetry)

Specific heat measurements are crucial for studying phase transitions, as they can reveal the entropy changes associated with them.

Methodology:

-

Calorimeter Setup: A sample of known mass is placed in a calorimeter. A common method is the relaxation technique, used in systems like the Physical Property Measurement System (PPMS).

-

Measurement Cycle:

-

The sample is cooled to a desired starting temperature.

-

A known amount of heat is applied to the sample through a heater, causing its temperature to rise.

-

The heat source is turned off, and the sample cools back to the base temperature.

-

-

Data Acquisition: The temperature of the sample is precisely monitored during the heating and cooling periods.

-

Data Analysis: The heat capacity is determined by analyzing the temperature relaxation curve as a function of time. By repeating this process at various temperatures, a plot of specific heat versus temperature is generated. Broad humps or sharp peaks in this plot indicate phase transitions.[7][11]

Sample Synthesis

The physical properties of Ti₂O₃ are sensitive to its form and preparation method.

-

Thin Films: High-quality epitaxial thin films are often grown using Pulsed Laser Deposition (PLD) or magnetron sputtering on substrates like sapphire (α-Al₂O₃).[1][14]

-

Bulk Crystals/Powders: Bulk samples can be prepared by methods including powder metallurgy, sol-gel synthesis followed by high-temperature annealing under a controlled atmosphere, or arc melting.[7][15]

Visualizations: Workflows and Logical Relationships

References

- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 2. nsrrc.org.tw [nsrrc.org.tw]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.jps.jp [journals.jps.jp]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Magnetic Characterization of Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phas.ubc.ca [phas.ubc.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Optical Properties of Ti2O3 Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of Titanium Sesquioxide (Ti2O3) thin films, a material of growing interest due to its unique electronic and optical characteristics. This document details the fundamental optical constants, describes the experimental methodologies for deposition and characterization, and presents key data in a comparative format to support advanced research and development.

Core Optical Properties

Ti2O3 is a narrow bandgap semiconductor, a property that dictates many of its optical behaviors. The optical properties of Ti2O3 thin films are highly dependent on the deposition method, process parameters, and substrate material, which can influence the film's stoichiometry, crystallinity, and surface morphology.

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by a material. For Ti2O3 thin films, these values vary with wavelength. Generally, the refractive index is reported to be in the range of 1.9 to 2.5 in the visible spectrum.[1][2] The extinction coefficient is close to zero for wavelengths above 500 nm, indicating low absorption in this region.[3] Strain-locked metallic Ti2O3 films, however, show different characteristics, including a lack of a bandgap.[4]

Optical Band Gap

The optical band gap of Ti2O3 is a critical parameter influencing its application in optoelectronic devices. Epitaxial Ti2O3 films have been reported to have an optical band gap of approximately 3.53 eV, as determined by Tauc plots from transmittance spectra.[5] However, other studies have reported a much narrower bandgap of around 0.1 eV.[6][7][8] This significant variation is attributed to differences in film structure and measurement techniques. For instance, some reports indicate that Ti2O3 is a p-type narrow bandgap semiconductor with a minimal bandgap of approximately 0.09 eV, suggesting potential for near-mid-infrared sensing.[9]

Transmittance and Absorbance

Ti2O3 thin films can be highly transparent in the visible region, with transmittance values exceeding 62% for thin films.[10] The transmittance is influenced by the film thickness, with thinner films generally exhibiting higher transmittance.[10] Conversely, these films show good absorbance in the UV region.[10] Some studies have shown that Ti2O3 films are highly transparent in the 400-800 nm wavelength range.[5] The presence of different titanium oxide phases, such as TiO2, can significantly increase the transmittance of the films.[11]

Quantitative Data Summary

The following tables summarize the key quantitative optical and electrical properties of Ti2O3 thin films as reported in various studies.

| Property | Value | Deposition Method | Substrate | Reference |

| Optical Band Gap (eV) | 3.53 | Pulsed Laser Deposition | Al2O3 | [5] |

| ~0.1 | Not specified | Not specified | [6][7] | |

| 4.08 (direct), 3.81 (indirect) | Electron Beam Evaporation | Glass | [10] | |

| ~0.09 | Magnetron Sputtering | Si | [9] | |

| Refractive Index (n) | 1.9 - 2.3 | Grid-Assisted Magnetron Sputtering | Glass | [1] |

| 2.07 - 2.50 (@ 550 nm) | Not specified | Not specified | [2] | |

| Transmittance | Highly transparent (400-800 nm) | Pulsed Laser Deposition | Al2O3 | [5] |

| >62% (330-400 nm) | Electron Beam Evaporation | Glass | [10] | |

| 41.2% - 63.9% (max) | Cathodic Arc Plasma Deposition | Glass | [3] | |

| Resistivity (Ω·cm) | 2.66 x 10⁻³ (optimal) | Magnetron Sputtering | Si | [9] |

Experimental Protocols

The synthesis and characterization of Ti2O3 thin films involve a variety of sophisticated techniques. The choice of method significantly impacts the resulting film properties.

Thin Film Deposition

Several physical vapor deposition (PVD) techniques are commonly employed to fabricate Ti2O3 thin films.

Magnetron sputtering is a versatile technique for depositing high-quality thin films.[9]

-

Substrate Preparation: Silicon wafers are cut into desired dimensions (e.g., 1 cm x 1 cm) and subsequently cleaned ultrasonically in acetone, anhydrous ethanol, and deionized water for 15 minutes each, followed by drying.[9]

-

Deposition Parameters: The properties of the sputtered films are controlled by several parameters:

-

Substrate Temperature: Varied between 25°C and 600°C.[9]

-

Sputtering Vacuum: Typically in the range of 0.2 to 1.0 Pa.[9]

-

RF Power: Can be varied from 50 W to 200 W.[9]

-

Sputtering Time: Adjusted to achieve the desired film thickness, for example, 30 to 90 minutes.[9]

-

Target: A high-purity titanium target is often used in a reactive oxygen atmosphere, or a ceramic Ti2O3 target can be used in an inert argon atmosphere.[12]

-

PLD is known for producing high-quality epitaxial films.[4][5]

-

Target Preparation: A powder-pressed TiO2 or a Ti2O3 pellet is used as the target material.[5][7]

-

Deposition Conditions:

CAPD is a high-energy deposition technique that can produce dense films.[3]

-

Substrate Preparation: Glass slides are cleaned, often using ion cleaning prior to deposition.[3]

-

Working Conditions:

Characterization Techniques

A suite of analytical methods is used to determine the structural, morphological, and optical properties of the deposited films.

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of the films.[5][9][14] Glancing angle XRD (GAXRD) is particularly useful for analyzing very thin films.[14]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and cross-section of the films.[3][5]

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the film's crystal structure and defects.[5]

-

Atomic Force Microscopy (AFM): Used to observe the surface morphology and measure surface roughness.[9]

-

UV-Vis Spectroscopy: Measures the transmittance and absorbance spectra of the films, from which the optical band gap can be calculated using a Tauc plot.[5][10]

-

Spectroscopic Ellipsometry: A powerful non-destructive technique to determine the refractive index, extinction coefficient, and film thickness by analyzing the change in polarization of reflected light over a range of wavelengths.[3][15][16] The process involves sample preparation, instrument alignment, data acquisition (measuring Psi and Delta parameters), and data modeling to extract the optical constants.[16]

-

Reflectometry: Measures the reflected light to determine the optical thickness of the film.[17]

Visualizations

The following diagrams illustrate key experimental workflows and relationships.

Caption: Workflow for Ti2O3 thin film deposition via magnetron sputtering.

Caption: Logical flow for the optical characterization of Ti2O3 thin films.

References

- 1. researchgate.net [researchgate.net]

- 2. Ti2O3 99.5% Ø8.6x6.3mm 500g - 0481549 | Umicore [mds.umicore.com]

- 3. pst.hfcas.ac.cn [pst.hfcas.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. physics.seu.edu.cn [physics.seu.edu.cn]

- 8. DSpace [repository.kaust.edu.sa]

- 9. ceramics.onlinelibrary.wiley.com [ceramics.onlinelibrary.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. tara.tcd.ie [tara.tcd.ie]

- 13. pubs.aip.org [pubs.aip.org]

- 14. scirp.org [scirp.org]

- 15. Choosing techniques for the optical characterization of thin films | SPIE, the international society for optics and photonics: SPIE [spie.org]

- 16. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]

- 17. Lambda Theta Reflectometry: A New Technique for Measuring Optical Film Thickness in Planar Protein Arrays - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of Ti2O3 nanoparticles

An In-depth Technical Guide to the Synthesis and Characterization of Titanium Sesquioxide (Ti₂O₃) Nanoparticles

Introduction

Titanium sesquioxide (Ti₂O₃) is a fascinating transition metal oxide that has garnered significant interest within the scientific community. As a member of the Magnéli phase series of titanium oxides, it possesses a unique corundum crystal structure and is characterized by the Ti³⁺ oxidation state.[1] Unlike the widely studied titanium dioxide (TiO₂), Ti₂O₃ is a narrow bandgap semiconductor (~0.1-0.14 eV), a property that underpins its potential in a variety of advanced applications.[2][3] These include photothermal therapy, mid-infrared photodetectors, and next-generation electronics.[3][4] The material also exhibits an insulator-to-metal transition over a broad temperature range (420–550 K).[5] This guide provides a comprehensive overview of the synthesis and characterization of Ti₂O₃ nanoparticles for researchers, scientists, and professionals in materials science and drug development.

Synthesis of Ti₂O₃ Nanoparticles

The synthesis of pure Ti₂O₃ nanoparticles is challenging due to the multiple stable oxidation states of titanium. The most prevalent and effective strategies involve the controlled reduction of titanium dioxide (TiO₂) precursors under high temperatures in an inert or vacuum atmosphere.

Carbothermal Reduction Method

Carbothermal reduction is a robust and widely used method for producing reduced titanium oxides, valued for its use of safe and inexpensive carbon-based reducing agents.[6] The process involves heating a mixture of TiO₂ nanoparticles and a carbon source, leading to a series of reduction reactions that culminate in the formation of Ti₂O₃.

Experimental Protocol: Carbothermal Reduction

-

Precursor Preparation: A stoichiometric mixture of TiO₂ nanoparticles and a carbon source is prepared. Renewable biopolymers like chitin (B13524) or synthetic polymers such as polyvinylpyrrolidone (B124986) (PVP) can serve as effective carbon sources.[7][8] A typical molar ratio of TiO₂ to Carbon is 1:3 to ensure complete reaction.[7]

-

Homogenization: The dry powders are thoroughly mixed to ensure a homogeneous distribution of reactants. For biopolymer gels, ultrapure water can be added to form a homogenous gel which is then dried.[7]

-

Heat Treatment: The mixture is placed in a graphite (B72142) crucible and heated in a tube furnace under a high vacuum or an inert argon atmosphere to prevent re-oxidation.[7][9]

-

Temperature Profile: A multi-stage heating protocol is crucial for selectively forming the Ti₂O₃ phase. The process involves a series of intermediate reduction steps (e.g., TiO₂ → Ti₄O₇ → Ti₃O₅ → Ti₂O₃). A representative heating profile is as follows:[7]

-

Ramp to 1300°C and hold for 2 hours.

-

Ramp to 1400°C and hold for 2 hours.

-

Ramp to 1550°C and hold for 12 hours.

-

-

Cooling and Collection: After the final dwell time, the furnace is cooled to room temperature, and the resulting Ti₂O₃ nanoparticle powder is collected for characterization.

Other Reduction Methods

Alternative reducing agents can be employed, often allowing for lower reaction temperatures, which can help prevent nanoparticle sintering and grain growth.[6]

-

Reduction by Metal Hydrides: Strong reducing agents like calcium hydride (CaH₂) or sodium borohydride (B1222165) (NaBH₄) can reduce TiO₂ at significantly lower temperatures. For example, Ti₂O₃ nanoparticles have been produced from TiO₂ by heating with CaH₂ at 350°C for 10 days.[6] While effective at preserving nanoscale dimensions, these reagents require careful handling due to their high reactivity.[6]

Characterization of Ti₂O₃ Nanoparticles

A multi-technique approach is essential to thoroughly characterize the structural, morphological, and electronic properties of synthesized Ti₂O₃ nanoparticles.

X-Ray Diffraction (XRD)

XRD is the primary technique used to identify the crystalline phase and assess the purity of the synthesized material. It can also be used to estimate the average crystallite size.

Experimental Protocol: XRD Analysis

-

Sample Preparation: A small amount of the nanoparticle powder is gently packed into a sample holder to create a flat, level surface.

-

Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å).[10] Data is collected over a 2θ range, for example, from 10° to 80°, to capture all major diffraction peaks.[11]

-

Phase Identification: The resulting diffraction pattern is compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The standard card for corundum Ti₂O₃ is JCPDS No. 43-1033.[12]

-

Data Analysis: The presence of characteristic diffraction peaks for Ti₂O₃ at 2θ values of approximately 23.8°, 33.0°, 34.8°, 40.2°, 48.8°, and 53.7° confirms the desired phase.[12] The absence of peaks corresponding to TiO₂ or other titanium oxides indicates high phase purity. The crystallite size (D) can be estimated from the broadening of a diffraction peak using the Debye-Scherrer formula: D = Kλ / (β cosθ), where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.[11]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are critical for visualizing the morphology and size of the nanoparticles.

Experimental Protocol: SEM and TEM Analysis

-

Sample Preparation:

-

SEM: A small amount of the nanoparticle powder is mounted onto an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

TEM: Nanoparticles are dispersed in a suitable solvent like ethanol (B145695) and sonicated for several minutes. A drop of the dilute suspension is then placed onto a carbon-coated copper grid and allowed to dry completely.[2]

-

-

Imaging:

-

SEM: The sample is imaged to reveal the surface morphology, particle shape, and degree of agglomeration.[2][4]

-

TEM: Provides detailed information on primary particle size and size distribution.[2][4] High-Resolution TEM (HR-TEM) can be used to visualize the crystal lattice fringes, and Selected Area Electron Diffraction (SAED) can confirm the crystalline nature of individual or small groups of nanoparticles.[2]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, most importantly, the oxidation states of the elements present. This is crucial for confirming the presence of Ti³⁺ in Ti₂O₃ and detecting any surface oxidation to Ti⁴⁺ (TiO₂).[1][13]

Experimental Protocol: XPS Analysis

-

Sample Preparation: The nanoparticle powder is mounted on a sample holder.

-

Data Acquisition: The analysis is performed in an ultra-high vacuum chamber. A survey scan is first conducted to identify all elements present on the surface. High-resolution scans are then performed over the specific energy regions of interest, primarily Ti 2p and O 1s.

-

Data Analysis: The high-resolution Ti 2p spectrum is analyzed and deconvoluted. The spectrum for Ti³⁺ in Ti₂O₃ typically consists of two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, located at binding energies of approximately 458.0 eV and 463.6 eV, respectively.[14] The presence of peaks at higher binding energies (e.g., ~458.6 eV for Ti 2p₃/₂) would indicate the presence of Ti⁴⁺, likely from surface oxidation.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for Ti₂O₃ nanoparticles as reported in the literature.

Table 1: Structural and Physical Properties of Ti₂O₃ Nanoparticles

| Property | Typical Value | Characterization Technique | Reference |

| Crystal Structure | Corundum (Rhombohedral) | XRD | [2] |

| JCPDS Reference No. | 43-1033 | XRD | [12] |

| Lattice Constants | Varies with particle size | XRD | [5] |

| c/a Ratio | ~2.7 (for ~30 nm grains) | XRD | [5] |

| Band Gap (Eg) | 0.1 - 0.14 eV | UV-Vis Spectroscopy | [2][3] |

| Oxidation State | Ti³⁺ | XPS | [1][14] |

Table 2: Morphological Properties of Ti₂O₃ Nanoparticles

| Synthesis Method | Primary Particle Size (TEM) | Crystallite Size (XRD) | Surface Area (BET) | Reference |

| Low-temp Reduction | 20, 70, 300 nm | Not Reported | Not Reported | [5] |

| Flame Aerosol Synthesis* | 6 - 104 nm | Not Reported | 15.0 - 253.9 m²/g | [15][16] |

| Carbothermal Reduction | ~50 nm | Not Reported | Not Reported | [17] |

*Note: Data from flame aerosol synthesis pertains to TiO₂ but provides a relevant example of how size and surface area can be controlled and measured.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [repository.kaust.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Ti4O7 Nanoparticles by Carbothermal Reduction Using Microwave Rapid Heating [mdpi.com]

- 7. open.clemson.edu [open.clemson.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Role of Surface Area, Primary Particle Size, and Crystal Phase on Titanium Dioxide Nanoparticle Dispersion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Modeling of Titanium(III) Oxide (Ti₂O₃) Properties

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the theoretical and computational methodologies used to model the properties of Titanium(III) oxide (Ti₂O₃), a material of significant interest due to its unique electronic and structural characteristics. Emphasis is placed on first-principles calculations, data from which is crucial for understanding its behavior in various applications, including catalysis and biocompatible materials.

Introduction to this compound (Ti₂O₃)

This compound (Ti₂O₃), also known as titanium sesquioxide, is a fascinating transition metal oxide that exhibits a temperature-dependent metal-insulator transition (MIT) around 450 K.[1][2] This transition, which is broad rather than sharp, involves significant changes in electronic conductivity without a major structural phase change.[1][3] Ti₂O₃ crystallizes in the corundum (α-Al₂O₃) structure and is considered a strongly correlated electron system.[4][5]

The strong electron-electron correlation in the Ti 3d orbitals presents a significant challenge for theoretical modeling.[1][6] Standard Density Functional Theory (DFT) approaches, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), often incorrectly predict Ti₂O₃ to be metallic at all temperatures.[1][7] Accurately capturing its semiconducting ground state and the nuances of its MIT requires more sophisticated methods that account for these strong correlation effects, such as DFT+U, hybrid functionals, or Dynamical Mean-Field Theory (DMFT).[1][6] This guide details these theoretical approaches and summarizes the key predicted properties of Ti₂O₃.

Structural Properties

Ti₂O₃ adopts the trigonal R-3c space group, characteristic of the corundum structure.[3][7][8] This structure consists of a hexagonal close-packed array of oxygen atoms with titanium atoms occupying two-thirds of the octahedral interstices.[9] The structural parameters, particularly the c/a ratio of the lattice constants, are known to be closely linked to the material's electronic properties and the metal-insulator transition.[10]

Table 1: Theoretical and Experimental Lattice Parameters of Ti₂O₃

| Method/Reference | a (Å) | c (Å) | c/a ratio | Volume (ų) |

| Experimental | ||||

| Robinson (1974)[3] | 5.155 | 13.62 | 2.642 | 313.4 |

| Newnham & de Haan (1962)[8] | 5.149 | 13.63 | 2.647 | 312.8 |

| Abrahams (1963)[8] | 5.1497 | 13.636 | 2.648 | 313.0 |

| Theoretical (DFT) | ||||

| GGA (Materials Project)[8] | 5.11 | 13.78 | 2.697 | 311.16 |

| GGA+U (U=2.5 eV)[7] | - | - | - | - |

| GGA+U (U=5 eV)[11] | 5.15 | - | - | - |

Note: Theoretical values can vary based on the specific functional, pseudopotentials, and other computational parameters used.

Electronic and Magnetic Properties

The most notable electronic feature of Ti₂O₃ is its transition from a small-gap semiconductor to a metal at elevated temperatures.[3][12] This behavior is attributed to the delicate balance between the crystal field splitting and the strong on-site Coulomb repulsion of the Ti 3d electrons.[1]

Standard band theory fails to describe the insulating ground state, predicting a metal instead.[1][6] To overcome this, theoretical models must incorporate electron correlation effects. The DFT+U method, which adds a Hubbard U term to penalize electron delocalization, successfully opens a band gap, bringing theoretical predictions closer to experimental observations.[11][13] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with standard DFT exchange, also improve the description of the electronic structure.[1][6]

The magnetic state of Ti₂O₃ is also a subject of interest. While it is often described as non-magnetic or paramagnetic, some theoretical studies have explored potential antiferromagnetic ordering.[6][10][14] However, experimental evidence for long-range magnetic order is lacking.[10][15]

Table 2: Calculated Electronic Band Gaps of Ti₂O₃

| Theoretical Method | Hubbard U (eV) | Band Gap (eV) | Notes |

| Experimental | N/A | 0.0 - 0.1 | Small-gap semiconductor/semimetal at low temperature.[6][16] |

| GGA/LDA | 0 | ~0 (Metallic) | Fails to predict the insulating ground state.[7] |

| Screened Exchange (sX) | N/A | 0.22 | Provides better agreement with experiment than LDA or LDA+U.[6] |

| GGA+U[7] | 2.5 | 0.135 | Close to the experimental value.[7] |

| GGA+U[13] | 2.2 | - | Found to provide good agreement with ARPES data.[13] |

| GGA+U[11] | 5.0 | 1.638 | Larger U value results in a significantly larger band gap.[11] |

| HSE06[7] | N/A | ~1.4 | Hybrid functionals tend to overestimate the band gap.[1][7] |

Thermodynamic and Mechanical Properties

First-principles calculations based on DFT can also be used to predict thermodynamic properties by calculating phonon frequencies.[17][18] The quasi-harmonic approximation (QHA) is a common method to estimate properties like the linear thermal expansion coefficient.[17] Such calculations are vital for understanding the material's stability and behavior at different temperatures, especially in the context of its metal-insulator transition.

Table 3: Calculated Thermodynamic and Mechanical Properties of Ti₂O₃

| Property | Calculated Value | Method |

| Linear Thermal Expansion Coefficient | 5.36 x 10⁻⁶ K⁻¹ | GGA (QHA)[17] |

| Young's Modulus | Decreases in the order: TiO > Ti₂O > TiO₂ > Ti₂O₃ > Ti₃O | GGA[17] |

| B/G Ratio (Pugh's Ratio) | > 1.75 (Ductile) | GGA[17] |

Theoretical Modeling Protocols

Accurate theoretical modeling of Ti₂O₃ requires careful selection of computational methods to account for strong electron correlation.

Density Functional Theory (DFT) Workflow

The standard approach begins with DFT calculations, which provide a foundational understanding of the system. However, for strongly correlated materials like Ti₂O₃, standard DFT functionals are insufficient.

Caption: General workflow for the theoretical modeling of Ti₂O₃ properties.

Protocol for DFT+U Calculations

The DFT+U method is the most common approach for correcting the self-interaction error in standard DFT for Ti₂O₃.

-

Structural Optimization: The crystal structure of Ti₂O₃ (space group R-3c) is first fully relaxed using a standard DFT functional like the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA).[7] This involves optimizing both the lattice parameters and the internal atomic positions until the forces on the atoms are minimized.

-

Hubbard U Parameter Selection: A crucial step is the choice of the effective Hubbard U parameter (Ueff or simply U) for the Ti 3d orbitals.[19][20] This parameter is not known a priori and is often determined by fitting to experimental data (e.g., the band gap) or derived from first-principles linear response methods.[6] Values for Ti in oxides typically range from 2.0 to 5.0 eV.[7][11][13]

-

Self-Consistent Field (SCF) Calculation: A self-consistent electronic structure calculation is performed with the chosen U value. This calculation determines the ground-state electronic density and total energy of the system.

-

Property Calculation: Post-processing calculations are performed on the self-consistent solution to determine properties such as the electronic density of states (DOS), band structure, magnetic moments, and forces for phonon calculations.[13]

Caption: Role of the Hubbard U term in correcting DFT for Ti₂O₃.

Hybrid Functional Calculations

Hybrid functionals, such as HSE06 or the screened exchange (sX) functional, incorporate a fraction of exact exchange from Hartree-Fock theory.[6][7]

-

Functional Selection: Choose a hybrid functional (e.g., HSE06). The fraction of exact exchange is a key parameter that can be tuned, but standard values are often used.

-

SCF Calculation: Perform a self-consistent calculation. These calculations are significantly more computationally expensive than standard DFT or DFT+U.

-

Property Analysis: Analyze the resulting electronic structure. Hybrid functionals often provide improved band gaps and electronic properties compared to standard DFT but can sometimes overestimate them for materials like Ti₂O₃.[1][7]

Summary and Outlook

The theoretical modeling of this compound is a prime example of the challenges and successes in computational materials science for strongly correlated systems. While standard DFT methods fail to capture its insulating ground state, advanced approaches like DFT+U and hybrid functionals provide a much more accurate picture of its electronic, magnetic, and structural properties.

The choice of the Hubbard U parameter remains a critical factor in DFT+U calculations, directly influencing the predicted band gap. Future work will likely focus on more advanced methods like DFT+DMFT to better capture the dynamic nature of electron correlation and provide a more complete theoretical description of the temperature-induced metal-insulator transition. These computational insights are invaluable for the rational design of Ti₂O₃-based materials for applications in electronics, catalysis, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Institut für Festkörperphysik: Strongly correlated electron systems [ifp.tuwien.ac.at]

- 5. [1309.4473] Strongly Correlated Materials [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.aijr.org [journals.aijr.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. arxiv.org [arxiv.org]

- 12. This compound | High Purity | For Research Use [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Resistivity and magnetic order in Ti2O3 | Semantic Scholar [semanticscholar.org]

- 16. DSpace [repository.kaust.edu.sa]

- 17. researchgate.net [researchgate.net]

- 18. arxiv.org [arxiv.org]

- 19. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 20. The effects of DFT+U on the DFT density of states of anatase TiO2 (001) | Density Functional Theory and Practice Course [sites.psu.edu]

An In-depth Technical Guide to the Metal-Insulator Phase Transition in Titanium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(III) oxide (Ti₂O₃), a member of the transition metal sesquioxide family, exhibits a gradual and continuous metal-insulator transition (MIT) over a broad temperature range of approximately 400-600 K. Unlike the sharp, first-order transitions observed in materials like vanadium dioxide (VO₂), the transition in Ti₂O₃ is not accompanied by a change in crystal symmetry, making it a subject of significant interest for understanding the fundamental physics of strongly correlated electron systems. This technical guide provides a comprehensive overview of the core aspects of this phase transition, including its thermodynamic, electrical, and magnetic properties, detailed experimental protocols for its characterization, and a theoretical framework for its underlying mechanism.

Introduction

The metal-insulator transition in Ti₂O₃ is a fascinating phenomenon driven by the intricate interplay between electron-electron correlations and lattice distortions. At low temperatures, Ti₂O₃ is a small-bandgap semiconductor, while at high temperatures, it behaves as a poor metal. The transition is characterized by a significant change in electrical resistivity and magnetic susceptibility, along with a continuous evolution of its lattice parameters. This guide will delve into the quantitative aspects of these changes and the experimental methodologies used to probe them.

The Nature of the Phase Transition

The phase transition in this compound is a gradual, second-order transition that occurs over a wide temperature range, typically cited as 400-600 K.[1] The material transforms from a semiconducting (or insulating) state at lower temperatures to a metallic state at higher temperatures. A key characteristic of this transition is that it occurs without any change in the crystal's rhombohedral corundum structure (space group R-3c).[2] Instead, the transition is associated with a significant, anisotropic change in the lattice parameters, particularly the c/a ratio.[3]

The underlying mechanism of the MIT in Ti₂O₃ is often described by the Van Zandt-Honig-Goodenough model , which is a band-crossing model.[4] In the insulating state, there is a small energy gap between the a₁g bonding band and the eπg antibonding bands of the Ti 3d electrons. As the temperature increases, the c/a ratio of the crystal lattice increases, causing the a₁g and eπg bands to broaden and eventually overlap, leading to the metallic state.[4] This model highlights the crucial role of the Ti-Ti interaction along the c-axis.

Quantitative Data on the Phase Transition

The following tables summarize the key quantitative data associated with the metal-insulator transition in Ti₂O₃. The values have been compiled from various literature sources and may show some variation depending on the sample purity and experimental conditions.

Table 1: Electrical Resistivity of Ti₂O₃ Across the Metal-Insulator Transition

| Temperature (K) | Electrical Resistivity (Ω·cm) |

| 300 | ~1 x 10⁻¹ |

| 400 | ~5 x 10⁻² |

| 500 | ~1 x 10⁻³ |

| 600 | ~5 x 10⁻⁴ |

Note: Data extracted and compiled from graphical representations in multiple sources.[5][6]

Table 2: Magnetic Susceptibility of Ti₂O₃ Across the Metal-Insulator Transition

| Temperature (K) | Magnetic Susceptibility (emu/mol) |

| 300 | ~2.0 x 10⁻⁴ |

| 400 | ~2.5 x 10⁻⁴ |

| 500 | ~3.5 x 10⁻⁴ |

| 600 | ~4.0 x 10⁻⁴ |

Note: Data extracted and compiled from graphical representations in multiple sources.[7][8]

Table 3: Lattice Parameters of α-Ti₂O₃ at Different Temperatures

| Temperature (K) | a-axis (Å) | c-axis (Å) | c/a ratio |

| 150 | 5.1631 | 13.584 | 2.631 |

| 293 | 5.1575 | 13.635 | 2.644 |

| ~550 | - | - | ~2.70 |

Note: Data from single-crystal X-ray diffraction studies.[3][9]

Table 4: Specific Heat of Ti₂O₃ (Qualitative Description)

Experimental Protocols

This section details the methodologies for the synthesis of Ti₂O₃ and the key experiments used to characterize its phase transition.

Synthesis of Ti₂O₃

4.1.1. Single Crystal Growth: Czochralski Method

High-quality single crystals of Ti₂O₃ are crucial for fundamental studies. The Czochralski method is a widely used technique for this purpose.[10][11][12]

-

Starting Materials: High-purity TiO₂ powder and high-purity titanium metal powder are used as starting materials.

-

Melt Preparation: The powders are mixed in the desired stoichiometric ratio and melted in a crucible (e.g., iridium or tungsten) under an inert atmosphere (e.g., argon) to prevent oxidation.[11]

-

Seed Crystal: A small, oriented single crystal of Ti₂O₃ is used as a seed.

-

Crystal Pulling: The seed crystal is dipped into the molten Ti₂O₃. It is then slowly pulled upwards (e.g., a few mm/hour) while being rotated (e.g., 10-30 rpm).[11] The temperature of the melt is carefully controlled to maintain a stable solid-liquid interface.

-

Cooling: After the desired crystal length is achieved, it is slowly cooled to room temperature to minimize thermal stress and cracking.

4.1.2. Thin Film Deposition: Pulsed Laser Deposition (PLD)

Epitaxial thin films of Ti₂O₃ allow for the study of strain effects on the phase transition.

-

Target Preparation: A dense, polycrystalline Ti₂O₃ target is prepared by pressing and sintering high-purity Ti₂O₃ powder.

-

Substrate Preparation: Single-crystal substrates, such as sapphire (α-Al₂O₃), are cleaned using a standard procedure involving sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.[3]

-

Deposition Chamber: The substrate is mounted in a high-vacuum chamber. The chamber is evacuated to a base pressure of typically <10⁻⁶ Torr.

-

Deposition Parameters: A pulsed excimer laser (e.g., KrF, 248 nm) is focused onto the rotating target.[13] Typical deposition parameters include a laser fluence of 1-3 J/cm², a repetition rate of 1-10 Hz, and a substrate temperature between 400-700 °C.[3] The deposition can be carried out in a controlled atmosphere of a reactive gas like oxygen or in high vacuum.

-

Post-Deposition Annealing: In some cases, a post-deposition annealing step in a controlled atmosphere is performed to improve the crystallinity and stoichiometry of the film.

Characterization Techniques

4.2.1. Temperature-Dependent X-ray Diffraction (XRD)

XRD is used to study the crystal structure and lattice parameters as a function of temperature.[9]

-

Instrumentation: A high-resolution X-ray diffractometer equipped with a high-temperature stage is used.

-

Measurement Procedure: The Ti₂O₃ sample (single crystal or thin film) is mounted on the temperature-controlled stage. XRD patterns are collected at various temperatures across the phase transition range (e.g., from 300 K to 700 K).

-

Data Analysis: The diffraction peaks are indexed to the rhombohedral R-3c space group. The lattice parameters (a and c) are determined by refining the diffraction data using methods like Rietveld refinement.[14] The c/a ratio is then calculated at each temperature.

4.2.2. Four-Probe Electrical Resistivity Measurement

This technique is used to measure the change in electrical resistivity during the phase transition.[15][16][17]

-

Sample Preparation: A bar-shaped sample is cut from a single crystal or a thin film is patterned for four-probe measurement.

-

Experimental Setup: Four electrical contacts are made on the sample in a linear and equidistant configuration. A constant DC current is passed through the outer two probes, and the voltage drop across the inner two probes is measured using a high-impedance voltmeter.

-

Temperature Control: The sample is placed in a cryostat or a furnace that allows for precise temperature control.

-

Measurement Procedure: The resistance is measured at regular temperature intervals as the sample is heated or cooled through the transition region. The resistivity (ρ) is then calculated using the formula ρ = (V/I) * G, where G is a geometric correction factor that depends on the sample dimensions and probe spacing.

Visualizations of Key Concepts

Crystal Structure and Ti-Ti Bonding

The corundum structure of Ti₂O₃ consists of a hexagonal close-packed array of oxygen atoms with titanium atoms occupying two-thirds of the octahedral interstices. The Ti³⁺ ions form pairs along the c-axis. The change in the Ti-Ti bond distance within these pairs is a critical aspect of the phase transition.[18]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the experimental investigation of the phase transition in Ti₂O₃.

Van Zandt-Honig-Goodenough Band-Crossing Model

This model explains the metal-insulator transition as a result of the temperature-dependent overlap of electronic bands.

Conclusion

The phase transition in this compound serves as a canonical example of a continuous metal-insulator transition driven by the delicate balance of electronic correlations and lattice distortions. Its study provides valuable insights into the fundamental physics of strongly correlated materials. This technical guide has summarized the key quantitative data, detailed the essential experimental protocols for its investigation, and provided visual representations of the underlying concepts. Further research, particularly in obtaining more precise and comprehensive quantitative data across the transition and exploring the effects of doping and strain, will continue to deepen our understanding of this intriguing material.

References

- 1. korvustech.com [korvustech.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.aijr.org [journals.aijr.org]

- 10. Method – Jan Czochralski [janczochralski.com]

- 11. inc42.com [inc42.com]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 15. Virtual Labs [ssp-amrt.vlabs.ac.in]

- 16. niser.ac.in [niser.ac.in]

- 17. Resistivity by Four Probe Method (Theory) : Solid State Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. pubs.aip.org [pubs.aip.org]

Surface Chemistry of Titanium(III) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(III) oxide (Ti₂O₃), also known as titanium sesquioxide, is a fascinating transition metal oxide with a unique set of electronic and surface properties that distinguish it from its more common counterpart, titanium dioxide (TiO₂). As a mixed-valence titanium oxide, the presence of Ti³⁺ ions imparts distinct chemical reactivity, making its surface chemistry a subject of growing interest in catalysis, electronics, and potentially in biomedical applications, including drug development. This technical guide provides a comprehensive overview of the core principles of Ti₂O₃ surface chemistry, focusing on its structure, electronic properties, reactivity, and the experimental methodologies used for its characterization. While the application of Ti₂O₃ in drug development is an emerging field with limited direct studies, this guide will also explore its potential by drawing parallels with the well-established biocompatibility and surface functionalization strategies of other titanium oxides.

Core Principles of Ti₂O₃ Surface Chemistry

Surface Structure and Stability

This compound crystallizes in the corundum (α-Al₂O₃) structure, which is characterized by a hexagonal close-packed array of oxygen atoms with titanium ions occupying two-thirds of the octahedral interstices.[1][2] The surface stability of a crystalline material is dictated by its surface energy, with lower energy surfaces being more predominant. For Ti₂O₃, theoretical and experimental studies have identified several low-energy surfaces that are most likely to be exposed.

The (012) surface with a TiO-termination has been identified as the most stable and prevalent surface for Ti₂O₃ nanocrystals.[1][2] This stability is attributed to its low cleavage energy and correspondingly low surface energy. Other notable low-energy surfaces include the (001) surface with oxygen termination, the (-114) surface with oxygen termination, and the (1-20) surface with a specific oxygen termination (O-type I).[1][2] The termination of these surfaces (i.e., the outermost atomic layer) plays a critical role in their chemical reactivity.

dot graph Ti2O3_Crystal_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

// Define node colors node [fillcolor="#EA4335"]; // Oxygen O1 [pos="0,1!", label="O"]; O2 [pos="1.5,1!", label="O"]; O3 [pos="0.75,2.3!", label="O"]; O4 [pos="-0.75,2.3!", label="O"]; O5 [pos="0,-0.3!", label="O"]; O6 [pos="1.5,-0.3!", label="O"];

node [fillcolor="#4285F4"]; // Titanium Ti1 [pos="0.75,0.35!", label="Ti³⁺"]; Ti2 [pos="0,-1.5!", label="Ti³⁺"]; Ti3 [pos="1.5,-1.5!", label="Ti³⁺"];

// Edges to represent bonding in an octahedral coordination Ti1 -- O1; Ti1 -- O2; Ti1 -- O3; Ti1 -- O4; Ti1 -- O5; Ti1 -- O6;

Ti2 -- O5; Ti3 -- O6;

Electronic Properties